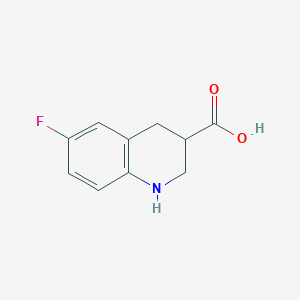
6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid
Descripción general
Descripción
6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid is a chemical compound with the molecular formula C10H10FNO2 . It is used as a pharmaceutical intermediate . This compound is an intermediate in the production of anti-cancer quinoline derivatives and antibacterial agents .
Synthesis Analysis
The synthesis of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives . Another method involves the reaction of (S)-2-amino-3-(3-fluorophenyl)propanoic acid, HCl with formaldehyde in water .Molecular Structure Analysis
The molecular structure of 6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid consists of a tetrahydroquinoline ring with a fluorine atom at the 6-position and a carboxylic acid group at the 3-position . The molecular weight of this compound is 195.19 .Physical And Chemical Properties Analysis
6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid appears as a pale yellow to yellow fused solid . It has a melting point range of 26.0-36.0°C . The compound is stable under recommended storage conditions but is incompatible with oxidizing agents .Aplicaciones Científicas De Investigación
Unusual Phenomena and Resolution Processes
6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) has been observed to undergo unusual phenomena during its resolution in various solvents using tartaric acid derivatives. This process demonstrates strong kinetics and solvent dependence without solvation. These findings support an economic resolution process that includes a racemization step, highlighting the compound's potential for efficient enantiomeric separation in industrial settings (Bálint et al., 2002).
Optical Resolution and Supercritical Fluid Extraction
The optical resolution of FTHQ enantiomers has been successfully achieved using supercritical fluid extraction with carbon dioxide. This method involves the formation of diastereoisomeric salts with O,O'-di-(4-toluoyl)-(2R,3R)-tartaric acid (DPTTA) and further purification processes. This approach represents a novel and efficient method for separating enantiomers of FTHQ, which can be crucial in the production of enantiomerically pure substances for research and drug development (Kmecz et al., 2001).
Synthesis of Fluorinated Tetrahydroquinolines
Research has explored the synthesis of fluorinated 4-methyl-2-(3-pyridyl)-1,2,3,4-tetrahydroquinolines and their respective quinolines through a series of nucleophilic additions and cyclizations. This synthesis process is critical for generating fluorinated compounds that have potential applications in medicinal chemistry and as building blocks for further chemical transformations (Méndez & Kouznetsov, 2002).
Antitubercular Activity
Some derivatives of 6-fluoro-1,2,3,4-tetrahydroquinoline have been synthesized and evaluated for their antitubercular properties. These compounds have shown promising activity against Mycobacterium tuberculosis, including multi-drug resistant strains. This highlights the potential of 6-fluoro-1,2,3,4-tetrahydroquinoline derivatives as candidates for developing new antitubercular agents (Senthilkumar et al., 2009).
Photophysical Studies
Studies on the photophysical properties of related fluoroquinolones have provided insights into the excited state dynamics and photoreactivity of these compounds. Understanding these properties is essential for the development of fluoroquinolones as photosensitive agents in various scientific and medical applications (Cuquerella et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-2,4,7,12H,3,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBRMAQMEWGQHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC2=C1C=C(C=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



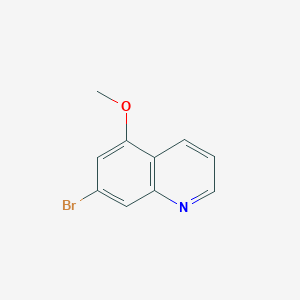
![4-Bromopyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1376926.png)
![tert-Butyl (2-(tert-butyl)oxazolo[4,5-c]pyridin-7-yl)carbamate](/img/structure/B1376927.png)
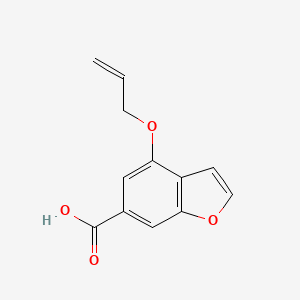
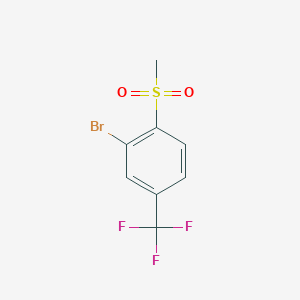
![Tert-butyl 2-oxo-3-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376931.png)
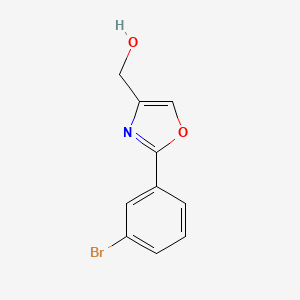
![5-Bromothieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B1376934.png)
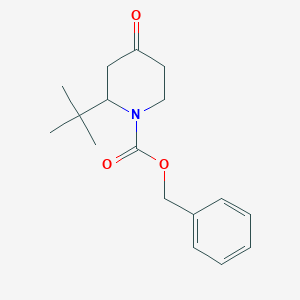
![Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-4-carboxylate](/img/structure/B1376937.png)
![tert-Butyl 7-amino-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B1376939.png)
![tert-Butyl 4-(5-bromo-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate](/img/structure/B1376942.png)
![Tert-butyl 7-bromo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1376945.png)
![tert-Butyl 2'-oxo-2',4'-dihydro-1'H-spiro[pyrrolidine-3,3'-quinoline]-1-carboxylate](/img/structure/B1376948.png)